methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride
Description
Methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride is a chiral amino acid ester featuring a trifluoromethylsulfanyl (SCF₃) substituent at the C4 position of the butanoate backbone. This compound is structurally characterized by:
- A methyl ester group at the carboxyl terminus.
- A protonated amino group at the C2 position (stabilized as a hydrochloride salt).
- A sulfur-containing trifluoromethyl group, which introduces significant steric bulk and electron-withdrawing properties.
Properties
IUPAC Name |
methyl (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2S.ClH/c1-12-5(11)4(10)2-3-13-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECPPPPHYDEOEG-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable precursor with trifluoromethyltrimethylsilane in the presence of a metal salt, such as tetrabutylammonium fluoride . This reaction proceeds through the formation of a highly reactive trifluoromethide intermediate, which then attacks the carbonyl group of the precursor to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, potentially leading to the inhibition or activation of specific biochemical pathways . This interaction can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Methyl (2S)-2-amino-4-(methylsulfanyl)butanoate Hydrochloride
Structural Difference: The C4 substituent is a methylsulfanyl (SCH₃) group instead of SCF₃. Synthesis: Prepared via tosylation of the parent amino acid ester, followed by nucleophilic substitution (e.g., with methanethiol) . Key Properties:
- Reduced lipophilicity compared to the SCF₃ analog (logP lower by ~1.5 units).
- Higher susceptibility to oxidative degradation due to the less stable SCH₃ group.
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
Structural Difference: Features a trifluoroethylamino (NHCH₂CF₃) group at C2 and dimethyl substituents at C3. Synthesis: Achieved by reacting methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethylating agents (e.g., trifluoromethanesulfonic anhydride) under basic conditions . Key Properties:
- Enhanced steric shielding at the amino group due to the CF₃CH₂ moiety.
- Improved solubility in organic solvents compared to SCF₃ analogs.
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
Structural Difference: Cyclobutane ring replaces the linear butanoate chain. Synthesis: Derived from 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid via methyl esterification and deprotection . Key Properties:
- Rigid cyclobutane structure restricts conformational flexibility.
- Lower bioavailability due to reduced membrane permeability compared to linear analogs.
Table 1: Comparative Data for Key Analogs
Table 2: Functional Group Impact on Properties
| Group | Lipophilicity (logP) | Metabolic Stability | Reactivity |
|---|---|---|---|
| SCF₃ | High (~2.8) | High | Resists oxidation |
| SCH₃ | Moderate (~1.3) | Moderate | Prone to S-oxidation |
| NHCH₂CF₃ | Moderate (~1.9) | High | Base-sensitive |
| Cyclobutane | Low (~0.5) | Low | Strain-driven reactivity |
Biological Activity
Methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride, also known by its CAS number 2137135-78-3, is a compound with significant potential in medicinal chemistry. Its structure includes a trifluoromethylthio group, which is known to enhance biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H11ClF3NO2S, and it has a molecular weight of 253.67 g/mol. The unique trifluoromethylthio group contributes to its enhanced biological properties compared to related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C6H11ClF3NO2S |
| Molecular Weight | 253.67 g/mol |
| CAS Number | 2137135-78-3 |
The biological activity of this compound is likely attributed to its structural similarity to methionine, a key amino acid involved in various metabolic pathways. The trifluoromethyl group enhances binding affinity to biological targets, potentially increasing the potency and selectivity for specific enzymes and receptors involved in metabolic processes .
Pharmacological Applications
Research indicates that compounds with trifluoromethyl groups often demonstrate:
- Anticancer Activity : Preliminary studies suggest that derivatives with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, related compounds have exhibited IC50 values better than standard chemotherapeutics like Doxorubicin against various cancer cell lines .
- Antimicrobial Properties : The presence of the trifluoromethylthio group may enhance antimicrobial efficacy. Similar compounds have demonstrated significant antibacterial activity against resistant strains .
Case Studies and Research Findings
- Anticancer Studies : In vitro studies on analogs of this compound have shown that they can down-regulate key genes involved in tumorigenesis, such as TP53, BRCA1, and EGFR. These findings suggest a mechanism by which the compound may exert its anticancer effects .
- Antimicrobial Efficacy : A study investigating the impact of trifluoromethyl and sulfonyl groups on various derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) against pathogens like E. coli and C. albicans, indicating potential for development as antimicrobial agents .
Comparative Analysis with Related Compounds
The following table compares this compound with other similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-4-(methylthio)butanoate hydrochloride | Contains a methylthio group | Lacks the trifluoromethylthio modification |
| 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate | Trifluoromethyl groups present | Different backbone structure compared to the target compound |
| (2S)-2-amino-n-benzyl-4-(trifluoromethylsulfanyl)butanamide | Benzyl substitution instead of methyl | Alters pharmacokinetic properties due to benzyl group |
This comparison highlights the unique structural features of this compound that may contribute to its distinct biological activities.
Future Directions
Given the promising biological activities associated with this compound, further research is warranted to explore:
- In vivo Studies : To evaluate the therapeutic efficacy and safety profile.
- Mechanistic Studies : To elucidate the specific pathways influenced by this compound.
Q & A
Q. What are the recommended methodologies for synthesizing methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride with high enantiomeric purity?
Answer:
- Chiral synthesis : Utilize asymmetric catalysis or chiral auxiliaries to control stereochemistry at the (2S)-position. For example, tert-butyl-protected amino acids (e.g., (2S,3R)-tert-butyl esters) can serve as chiral precursors for enantioselective synthesis .
- Sulfanyl group introduction : React trifluoromethylsulfanylating agents (e.g., (CF₃S)₂) with intermediates like 4-mercaptobutanoate derivatives under controlled pH (e.g., NH₄F buffers) to avoid racemization .
- Purification : Employ preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to isolate enantiomerically pure fractions .
Q. How can researchers optimize solid-phase extraction (SPE) protocols for isolating this compound from complex matrices (e.g., wastewater)?
Answer:
- Sorbent selection : Use hydrophilic-lipophilic balance (HLB) cartridges for broad-spectrum retention of polar and nonpolar analytes. HLB outperforms mixed-mode sorbents (MCX/MAX) for sulfanyl-containing compounds .
- Conditioning : Precondition cartridges with 2 mL methanol followed by 2 mL acidified water (pH 2–3 with formic acid) to enhance analyte retention .
- Elution : Apply 2-propanol:methanol (1:1, v/v) with 0.1% NH₄OH to recover the compound efficiently. Validate recovery rates via spiked internal standards (e.g., deuterated analogs) .
Q. What analytical techniques are most effective for structural elucidation and quantification?
Answer:
- LC-MS/MS : Use reversed-phase C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions for the molecular ion [M+H]⁺ (e.g., m/z 292 → 174 for fragmentation patterns) .
- NMR : ¹H and ¹⁹F NMR in DMSO-d₆ to confirm the trifluoromethylsulfanyl group and stereochemistry. Compare chemical shifts with analogous compounds (e.g., methyl 4-aminothiophene-3-carboxylate hydrochloride, δ 7.2–7.5 ppm for aromatic protons) .
Advanced Research Questions
Q. How can researchers address discrepancies in stability data for this compound under varying pH and temperature conditions?
Answer:
- Experimental design : Conduct accelerated stability studies using a split-split-plot design (e.g., pH 3–9, 25–60°C, 4-week duration) to model degradation kinetics .
- Contradiction resolution : Use ANOVA to identify interaction effects (e.g., pH × temperature). For instance, acidic conditions (pH 3) at 40°C may hydrolyze the ester group, while neutral conditions preserve integrity .
Q. What strategies are recommended for studying the environmental fate of this compound, particularly its persistence in aquatic systems?
Answer:
- Fate modeling : Apply fugacity models to predict partitioning coefficients (log Kow) and biodegradation rates. Compare with experimental data from river water microcosms .
- Metabolite tracking : Use high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., sulfoxide derivatives via oxidation) in effluent samples .
Q. How can researchers design experiments to assess chiral-specific interactions of this compound with biological targets (e.g., enzymes)?
Answer:
- Enantioselective assays : Perform kinetic resolution using chiral HPLC to separate (2S) and (2R) forms. Test inhibitory effects on enzymes (e.g., aminotransferases) via fluorescence polarization .
- Molecular docking : Simulate binding affinities with homology models of target proteins (e.g., bacterial aminoacyl-tRNA synthetases) to rationalize stereochemical preferences .
Methodological Challenges and Solutions
Q. How should researchers mitigate adsorption losses during sample preparation?
Answer:
- Glassware silanization : Treat glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to prevent nonspecific binding of the amino group .
- Matrix modifiers : Add 1% BSA to aqueous solutions to block active sites on SPE sorbents .
Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across studies?
Answer:
- Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity (e.g., differences in cell lines or exposure times) .
- Sensitivity analysis : Rank variables (e.g., concentration, incubation time) by their contribution to variance via Monte Carlo simulations .
Safety and Handling
Q. What precautions are critical when handling this compound in the laboratory?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
